molecular formula C12H13FN2O3 B14691572 N-Ethyl-5-(4-fluorophenyl)-2-oxo-3-oxazolidinecarboxamide CAS No. 34725-11-6

N-Ethyl-5-(4-fluorophenyl)-2-oxo-3-oxazolidinecarboxamide

Cat. No.: B14691572
CAS No.: 34725-11-6
M. Wt: 252.24 g/mol
InChI Key: SEJPHKXEJNDKIC-UHFFFAOYSA-N
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Description

N-Ethyl-5-(4-fluorophenyl)-2-oxo-3-oxazolidinecarboxamide is a synthetic compound that belongs to the class of oxazolidinones. This compound is characterized by the presence of an oxazolidine ring, which is a five-membered ring containing oxygen and nitrogen atoms. The fluorophenyl group attached to the oxazolidine ring enhances its chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-5-(4-fluorophenyl)-2-oxo-3-oxazolidinecarboxamide typically involves the reaction of ethylamine with 4-fluorobenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with ethyl chloroformate under basic conditions to form the oxazolidine ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-5-(4-fluorophenyl)-2-oxo-3-oxazolidinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups.

    Substitution: The fluorophenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents.

Major Products Formed

The major products formed from these reactions include various oxazolidinone derivatives, reduced amines, and substituted fluorophenyl compounds.

Scientific Research Applications

N-Ethyl-5-(4-fluorophenyl)-2-oxo-3-oxazolidinecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Ethyl-5-(4-fluorophenyl)-2-oxo-3-oxazolidinecarboxamide involves its interaction with specific molecular targets. The oxazolidine ring can interact with enzymes and receptors, modulating their activity. The fluorophenyl group enhances its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-5-(4-fluorophenyl)-2-oxo-3-oxazolidinecarboxamide
  • N-Ethyl-5-(4-chlorophenyl)-2-oxo-3-oxazolidinecarboxamide
  • N-Ethyl-5-(4-fluorophenyl)-2-oxo-3-thiazolidinecarboxamide

Uniqueness

N-Ethyl-5-(4-fluorophenyl)-2-oxo-3-oxazolidinecarboxamide is unique due to the presence of the fluorophenyl group, which enhances its chemical stability and biological activity

Properties

CAS No.

34725-11-6

Molecular Formula

C12H13FN2O3

Molecular Weight

252.24 g/mol

IUPAC Name

N-ethyl-5-(4-fluorophenyl)-2-oxo-1,3-oxazolidine-3-carboxamide

InChI

InChI=1S/C12H13FN2O3/c1-2-14-11(16)15-7-10(18-12(15)17)8-3-5-9(13)6-4-8/h3-6,10H,2,7H2,1H3,(H,14,16)

InChI Key

SEJPHKXEJNDKIC-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)N1CC(OC1=O)C2=CC=C(C=C2)F

Origin of Product

United States

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